molecular formula C23H27N3O5 B1276085 Tyr-Pro-Phe CAS No. 72122-59-9

Tyr-Pro-Phe

Cat. No. B1276085
CAS RN: 72122-59-9
M. Wt: 425.5 g/mol
InChI Key: RCMWNNJFKNDKQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polypeptides with specific sequences involves the polymerization of amino acid esters, as demonstrated in the synthesis of a polypeptide having the repeating sequence (Tyr-Ala-Glu)n. This particular polypeptide was synthesized by polymerizing the N-hydroxysuccinimide ester of O-benzyl-L-tyrosyl-L-alanyl-γ-benzyl-L-glutamate. Subsequent removal of the benzyl protective groups was achieved using hydrogen bromide, yielding a polymer with an average molecular weight of over 60,000, which corresponds to more than 500 amino acid residues per polypeptide chain .

Molecular Structure Analysis

The molecular structure of the dipeptide L-proline-tyrosine (Pro-Tyr) has been extensively studied. Conformational analysis through molecular mechanics and ab initio calculations revealed the energetically preferred conformations of the Pro-Tyr dipeptide. A total of 108 possible conformations were investigated, and the most stable ones were identified using Ramachandran maps. The optimized molecular structure of the Pro-Tyr dipeptide in its ground electronic state was determined using density functional theory with B3LYP functional and 6-31G(d,p) and 6-31++G(d,p) basis sets. Additionally, dimeric forms of the dipeptide were formed and analyzed to determine their energetically preferred conformations .

Chemical Reactions Analysis

The polypeptide poly(Tyr-Ala-Glu) exhibits a pH-dependent conformational change. At low pH, it assumes an α-helical structure, while at high pH, it transitions to a random coil conformation. This transition occurs at pH 6 in the absence of salt and pH 11 in the presence of salt. The stability of the helical conformation is proposed to be due to hydrogen bonding between the carboxylate group of the ith glutamic acid residue and the hydroxyl group of the (i + 4)th tyrosine residue. The complex optical rotatory dispersion (ORD) of the helical poly(Tyr-Ala-Glu) is attributed to the superposition of the ORD of an α-helix and that of a regular array of phenolic chromophores, which results from the immobilization of the aromatic rings in the specific structure of the polymer .

Physical and Chemical Properties Analysis

The physical and chemical properties of the Pro-Tyr dipeptide were investigated through vibrational spectroscopy. The fundamental vibrational wavenumbers, infrared (IR) intensities, and Raman activities of the global conformation of both monomeric and dimeric forms of the dipeptide were calculated. These theoretical results were then compared with the experimental vibrational spectra of solid Pro-Tyr dipeptide. The total energy distributions (TED) of the vibrational modes were calculated using Scaled Quantum Mechanical (SQM) analysis, which facilitated the vibrational assignment based on the calculated TED of the modes .

Scientific Research Applications

Protein Metabolism Studies

A study by Mason et al. (2017) developed a compartmental mathematical model using stable isotopes of phenylalanine (Phe) and tyrosine (Tyr) to study whole body protein metabolism in humans. This model helps estimate the flux from Phe to Tyr and provides insights into whole body protein synthesis and breakdown in health and disease.

HIV-1 Protease Research

Moore et al. (1989) discovered that oligopeptides containing Tyr/Phe-Pro sequences are substrates for the HIV-1 protease. This finding, detailed in their paper, is significant for understanding the mechanism of the HIV-1 protease and developing inhibitors for potential AIDS treatment (Moore et al., 1989).

Studies on Copper(II) Complexes

The tetrapeptides Tyr-Gly-Pro-Phe and Phe-Gly-Pro-Tyr were synthesized and their complexes with Cu2+ studied by Livera et al. (1988). These studies are crucial for understanding the coordination chemistry of peptides containing Tyr and Phe residues (Livera et al., 1988).

Radiobiological Research

Zhang et al. (2014) used Surface Enhanced Raman Scattering (SERS) to study the transformation of phenylalanine to tyrosine under particle irradiation, shedding light on the interaction between particle radiation and biological systems (Zhang et al., 2014).

Diagnostic Methods for PKU

Studies by Mo et al. (2013) and Deng et al. (2002) developed methods for the determination of Phe and Tyr in blood samples, which are important for diagnosing conditions like phenylketonuria (PKU) (Mo et al., 2013); (Deng et al., 2002).

Peptide Conformational Studies

A study by Kălmăn et al. (1996) involved the separation and identification of peptide conformers containing Tyr-Pro sequences, providing insights into peptide structure and function (Kălmăn et al., 1996).

Amino Acid Kinetics in Nutrition

Cortiella et al. (1992) investigated the kinetics of Phe and Tyr in relation to altered protein and amino acid intakes in humans, contributing to our understanding of amino acid metabolism in nutritional science (Cortiella et al., 1992).

properties

IUPAC Name

2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMWNNJFKNDKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405408
Record name Tyr-Pro-Phe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyr-Pro-Phe

CAS RN

72122-59-9
Record name Tyr-Pro-Phe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,040
Citations
KJ Chang, A Lillian, E Hazum, P Cuatrecasas… - Science, 1981 - science.org
… We now report that a synthetic tetrapeptide fragment, NH2-Tyr-Pro-PhePro-CONH2, of the milk protein ,B-casein has potent opioid activity both in vivo and in vitro (12). It binds to opiate …
Number of citations: 457 www.science.org
Y Okada, A Fukumizu, M Takahashi, Y Shimizu… - Biochemical and …, 2000 - Elsevier
All sixteen stereoisomeric analogues of endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH 2 ) were synthesized by Fmoc-strategy using solid phase methods. Although synthetic endomorphin-2 …
Number of citations: 64 www.sciencedirect.com
T Ota, A Itoh, H Tachi, K Kudoh… - Journal of agricultural …, 2005 - ACS Publications
… Its amino acids are Tyr-Pro-Phe-Pro-NH 2 . Furthermore, morphiceptin is highly selective for μ … We think the unknown substance is Tyr-Pro-Phe-Pro-OH because the reaction was …
Number of citations: 10 pubs.acs.org
AZ Zhang, JK Chang, GW Pasternak - Life Sciences, 1981 - Elsevier
Active in both binding and biological assays, morphiceptin (NH 2 Tyr-Pro-Phe-Pro-CONH 2 ), a potent opioid peptide derivative of β-casamorphine, binds specifically and selectively to …
Number of citations: 32 www.sciencedirect.com
H Kanehisa - Bulletin of the Chemical Society of Japan, 1984 - journal.csj.jp
In order to investigate the relationship between chemical structure and bitter taste, the bitter peptide BPIc (Val–Tyr–Pro–Phe–Pro–Pro–Gly–Ile–Asn–His) isolated from casein …
Number of citations: 19 www.journal.csj.jp
PJ Milne, DW Oliver, HM Roos - Journal of crystallographic and …, 1993 - Springer
… Pro-Phe-Pro-NH2) and its NMePhe analogue as well as for valine morphiceptin (Tyr-Pro-Phe-Val-NH2) with the trans rotamers being the preferred conformation (Goodman and Mierke, …
Number of citations: 4 link.springer.com
M Keller, C Boissard, L Patiny, NN Chung… - Journal of medicinal …, 2001 - ACS Publications
… Analogues of the opioid peptides [D-Phe 3 ]morphiceptin (H-Tyr-Pro-D-Phe-Pro-NH 2 ) and endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH 2 ) containing the pseudoproline (ΨPro) (4R)-…
Number of citations: 124 pubs.acs.org
AZ Rónai, E Szemenyei, E Kató, L Kocsis, G Orosz… - Regulatory peptides, 2006 - Elsevier
… Radioactive peaks in position of Tyr, Tyr-Pro, Tyr-Pro-Phe or Tyr-Pro-Trp appeared regularly in both series and also in the “tetrapeptide cluster” constituted by endomorphins and their …
Number of citations: 28 www.sciencedirect.com
G Cardillo, L Gentilucci, A Tolomelli… - Journal of medicinal …, 2004 - ACS Publications
… Endomorphin-1, H-Tyr-Pro-Trp-Phe-NH 2 , and endomorphin-2, 8,9 H-Tyr-Pro-Phe-Phe-NH 2 , are more potent and longer acting than the majority of the other opioid peptides against …
Number of citations: 62 pubs.acs.org
M KAMPA, S LOUKAS, A HATZOGLOU… - Biochemical …, 1996 - portlandpress.com
A new casomorphin pentapeptide (α S1 -casomorphin) has been isolated from the sequence of human α S1 -casein [α S1 -casein-(158–162)], with the sequence Tyr-Val-Pro-Phe-Pro. …
Number of citations: 82 portlandpress.com

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